molecular formula C9H9NO2 B13112573 1-nitro-4-[(1E)-prop-1-en-1-yl]benzene

1-nitro-4-[(1E)-prop-1-en-1-yl]benzene

Cat. No.: B13112573
M. Wt: 163.17 g/mol
InChI Key: XEFDXKFPMZOEMV-NSCUHMNNSA-N
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Description

1-nitro-4-[(1E)-prop-1-en-1-yl]benzene is an organic compound characterized by a nitro group (-NO2) and a propenyl group (-CH=CH-CH3) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-nitro-4-[(1E)-prop-1-en-1-yl]benzene typically involves the nitration of 4-[(1E)-prop-1-en-1-yl]benzene. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the para position relative to the propenyl group .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-nitro-4-[(1E)-prop-1-en-1-yl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nitration: Concentrated nitric acid and sulfuric acid.

    Reduction: Hydrogen gas with a metal catalyst or tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Reduction: 1-amino-4-[(1E)-prop-1-en-1-yl]benzene.

    Oxidation: 4-[(1E)-prop-1-en-1-yl]benzaldehyde or 4-[(1E)-prop-1-en-1-yl]benzoic acid.

Mechanism of Action

The mechanism of action of 1-nitro-4-[(1E)-prop-1-en-1-yl]benzene involves its interaction with molecular targets through its nitro and propenyl groups. The nitro group can participate in redox reactions, while the propenyl group can undergo addition reactions with nucleophiles. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-nitro-4-[(1E)-prop-1-en-1-yl]benzene is unique due to the presence of both a nitro group and a propenyl group on the benzene ring

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

1-nitro-4-[(E)-prop-1-enyl]benzene

InChI

InChI=1S/C9H9NO2/c1-2-3-8-4-6-9(7-5-8)10(11)12/h2-7H,1H3/b3-2+

InChI Key

XEFDXKFPMZOEMV-NSCUHMNNSA-N

Isomeric SMILES

C/C=C/C1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

CC=CC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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